molecular formula C12H20N2O3S2 B14656154 Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) CAS No. 40283-70-3

Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester)

Cat. No.: B14656154
CAS No.: 40283-70-3
M. Wt: 304.4 g/mol
InChI Key: QJASRALIKMGNNE-UHFFFAOYSA-N
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Description

Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) is a complex organic compound characterized by its unique adamantane structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The adamantane moiety imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of adamantane derivatives with methanethiol and amidine compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methanethiol group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted adamantane derivatives.

Scientific Research Applications

Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The adamantane structure allows it to bind effectively to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)
  • Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)

Uniqueness

Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) stands out due to its specific adamantane structure, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust and stable compounds.

Properties

CAS No.

40283-70-3

Molecular Formula

C12H20N2O3S2

Molecular Weight

304.4 g/mol

IUPAC Name

1-[(1-amino-2-sulfosulfanylethylidene)amino]adamantane

InChI

InChI=1S/C12H20N2O3S2/c13-11(7-18-19(15,16)17)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14)(H,15,16,17)

InChI Key

QJASRALIKMGNNE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N

Origin of Product

United States

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